N-(4-Chlorophenyl)phthalimide
Overview
Description
N-(4-Chlorophenyl)phthalimide is an organic compound belonging to the class of phthalimides. It is characterized by the presence of a phthalimide core with a 4-chlorophenyl substituent. This compound is known for its diverse applications in medicinal chemistry, particularly due to its biological activities such as anti-inflammatory and hypolipidemic effects .
Mechanism of Action
Target of Action
N-(4-Chlorophenyl)phthalimide is a derivative of phthalimides, which are known to have a wide range of biological activities Phthalimides, in general, are known to interact with various cellular targets, including cancer cells .
Mode of Action
It is known that phthalimides interact with their targets and induce changes at the cellular level . For instance, some phthalimide derivatives have been found to exhibit antiproliferative activity against cancer cells, reducing their ability to form new clones and inducing cell cycle arrest .
Biochemical Pathways
Phthalimides are known to influence various biochemical pathways, particularly those related to cell proliferation and apoptosis .
Pharmacokinetics
The chemical structure of phthalimides suggests that these compounds are hydrophobic, which increases their potential to cross biological membranes in vivo .
Result of Action
Some phthalimide derivatives have been found to induce necrosis and apoptosis in cancer cells .
Action Environment
The chemical properties of phthalimides suggest that they may be influenced by factors such as ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(4-Chlorophenyl)phthalimide can be synthesized through the reaction of phthalic anhydride with 4-chloroaniline in the presence of a dehydrating agent such as acetic anhydride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the imide bond .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(4-Chlorophenyl)phthalimide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted derivatives.
Reduction: It can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides under anhydrous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted phthalimides.
Reduction: 4-chloroaniline.
Oxidation: Phthalic acid derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the production of polymers and dyes due to its stable chemical structure.
Comparison with Similar Compounds
- N-Phenylphthalimide
- N-(4-Bromophenyl)phthalimide
- N-(4-Methylthiophenyl)phthalimide
Comparison: N-(4-Chlorophenyl)phthalimide is unique due to its specific substituent, the 4-chlorophenyl group, which imparts distinct chemical and biological properties. Compared to N-Phenylphthalimide, the presence of the chlorine atom enhances its reactivity and biological activity. Similarly, N-(4-Bromophenyl)phthalimide and N-(4-Methylthiophenyl)phthalimide exhibit different reactivity profiles and biological effects due to their respective substituents .
Properties
IUPAC Name |
2-(4-chlorophenyl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(16)18/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHKQJWODBAIMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224452 | |
Record name | Phthalimide, N-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7386-21-2 | |
Record name | 2-(4-Chlorophenyl)-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7386-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalimide, N-(p-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007386212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(p-Chlorophenyl)phthalimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phthalimide, N-(p-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10224452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Chlorophenyl)phthalimide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(4-Chlorophenyl)phthalimide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTJ8PKK88P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions arylphthalimides showing promising hypolipidemic activity. Can you elaborate on the potential mechanism behind this observation?
A1: Unfortunately, the exact mechanism of action for the observed hypolipidemic activity of arylphthalimides, including potential N-(4-Chlorophenyl)phthalimide activity, is not discussed in the provided abstracts [, ]. Further research is needed to elucidate the specific molecular targets and downstream effects responsible for this activity. This could involve investigating their interaction with key enzymes involved in lipid metabolism, such as HMG-CoA reductase or lipoprotein lipase.
Q2: The studies focus on the synthesis and biological evaluation of arylphthalimides. What can be inferred about the structure-activity relationship (SAR) from these studies, particularly regarding substitutions on the phenyl ring?
A2: While the abstracts lack specific details on the SAR of arylphthalimides, they highlight that modifications to the aryl group influence the compounds' biological activities [, ]. To gain a comprehensive understanding of the SAR, further investigation is needed. This could involve systematically altering substituents on the phenyl ring of this compound, assessing the impact of these changes on hypolipidemic and anti-inflammatory activity, and correlating these findings with physicochemical properties.
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